Plk4-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plk4-IN-4 is a small molecule inhibitor specifically designed to target Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle. PLK4 is a member of the polo-like kinase family, which is involved in various cell cycle processes, including mitosis and cytokinesis. Overexpression of PLK4 has been linked to cancer development due to its role in centrosome amplification and genomic instability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plk4-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring high yield and purity. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of efficient purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Plk4-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Plk4-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of PLK4 in various chemical reactions and pathways.
Biology: Employed in cell biology research to investigate the mechanisms of centriole duplication and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit PLK4 and induce cancer cell death.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PLK4
Mechanism of Action
Plk4-IN-4 exerts its effects by selectively inhibiting the kinase activity of PLK4. This inhibition disrupts the normal function of PLK4 in centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the ATP-binding site of PLK4, which is essential for its kinase activity. By binding to this site, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways involved in cell cycle progression and centrosome amplification .
Comparison with Similar Compounds
Plk4-IN-4 is unique among PLK4 inhibitors due to its high selectivity and potency. Similar compounds include:
CFI-400945: Another PLK4 inhibitor with potent anticancer activity but less brain penetration.
Centrinone and Centrinone B: Highly selective PLK4 inhibitors with limited brain penetration.
R-1530, Axitinib, KW-2449, and Alisertib: Protein kinase inhibitors with potential crossover to PLK4 but varying degrees of selectivity and efficacy .
This compound stands out due to its balanced profile of selectivity, potency, and potential therapeutic applications, making it a valuable tool in cancer research and drug development.
Properties
Molecular Formula |
C21H23F2N9 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-N-[(2,4-difluorophenyl)methyl]-4-N-(5-methyl-1H-pyrazol-3-yl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H23F2N9/c1-12-8-18(31-30-12)27-19-16-11-26-32(15-4-6-24-7-5-15)20(16)29-21(28-19)25-10-13-2-3-14(22)9-17(13)23/h2-3,8-9,11,15,24H,4-7,10H2,1H3,(H3,25,27,28,29,30,31) |
InChI Key |
HPYJNDCKRXOAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=C(C=C(C=C4)F)F)C5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.